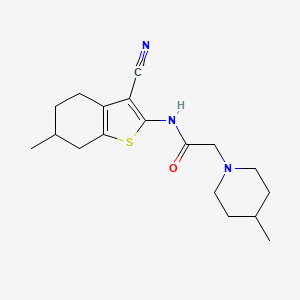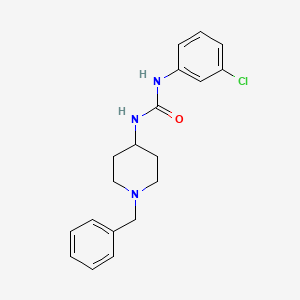![molecular formula C12H17NO2 B4422284 methyl [1-(2,5-dimethylphenyl)ethyl]carbamate](/img/structure/B4422284.png)
methyl [1-(2,5-dimethylphenyl)ethyl]carbamate
Übersicht
Beschreibung
Methyl [1-(2,5-dimethylphenyl)ethyl]carbamate, also known as carbaryl, is a widely used insecticide and pesticide. It was first synthesized in 1953 and has since become one of the most popular insecticides worldwide due to its effectiveness and low cost. Carbaryl is used in various agricultural and horticultural applications, as well as in public health and residential settings.
Wirkmechanismus
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation and ultimately paralysis of the insect. Carbaryl is a broad-spectrum insecticide, meaning it is effective against a wide range of insect pests.
Biochemical and Physiological Effects
Carbaryl has been shown to have a range of biochemical and physiological effects on insects. It can disrupt the insect's nervous system, leading to paralysis and death. In addition, methyl [1-(2,5-dimethylphenyl)ethyl]carbamate can affect the insect's metabolism, growth, and reproduction. Carbaryl has also been shown to have toxic effects on non-target organisms such as birds, fish, and mammals.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is a popular choice for lab experiments due to its low cost and effectiveness. It is relatively easy to obtain and has a wide range of applications. However, methyl [1-(2,5-dimethylphenyl)ethyl]carbamate has some limitations for lab experiments. It can be toxic to non-target organisms, making it difficult to use in certain experiments. In addition, this compound can be difficult to work with due to its high volatility and low solubility in water.
Zukünftige Richtungen
There are several future directions for methyl [1-(2,5-dimethylphenyl)ethyl]carbamate research. One area of interest is the development of new formulations of this compound that are less toxic to non-target organisms. Another area of research is the study of this compound's effects on beneficial insects such as pollinators and natural enemies of pests. Additionally, there is interest in developing new insecticides that have a different mechanism of action than this compound, in order to reduce the risk of resistance development in pests.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its insecticidal properties. It is used to control a wide range of pests, including insects, mites, and ticks, in various crops such as cotton, soybeans, and corn. Carbaryl is also used in public health programs to control disease-carrying insects such as mosquitoes and ticks. In addition, methyl [1-(2,5-dimethylphenyl)ethyl]carbamate is used in residential settings to control pests such as ants, cockroaches, and fleas.
Eigenschaften
IUPAC Name |
methyl N-[1-(2,5-dimethylphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-5-6-9(2)11(7-8)10(3)13-12(14)15-4/h5-7,10H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJSIZLICYYFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422205.png)
![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4422208.png)

![2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B4422218.png)
![3-phenyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4422226.png)

![N-(2-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4422243.png)

![2-[(3-methoxybenzyl)thio]pyridine](/img/structure/B4422252.png)


![8-[(4-isopropylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4422279.png)
![N-1-naphthyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422299.png)
![2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4422306.png)